N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride
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Overview
Description
BPR1J-097 Hydrochloride is a novel and potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). It has shown significant promise in the treatment of acute myeloid leukemia (AML) due to its ability to inhibit the phosphorylation of FLT3 and signal transducer and activator of transcription 5 (STAT5) in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPR1J-097 Hydrochloride involves multiple steps, including the formation of a sulfonamide pharmacophore. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of BPR1J-097 Hydrochloride is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and consistency. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
BPR1J-097 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving BPR1J-097 Hydrochloride include organic solvents like dimethyl sulfoxide (DMSO) and reagents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of BPR1J-097 Hydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
BPR1J-097 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and related kinases.
Biology: Employed in cellular assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of AML and other cancers driven by FLT3 mutations.
Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery
Mechanism of Action
BPR1J-097 Hydrochloride exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic stem cells. By blocking the phosphorylation of FLT3 and downstream signaling molecules such as STAT5, BPR1J-097 Hydrochloride induces apoptosis in FLT3-driven AML cells .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another FLT3 inhibitor used in the treatment of AML.
Quizartinib: A selective FLT3 inhibitor with a similar mechanism of action.
Midostaurin: An FLT3 inhibitor approved for the treatment of AML
Uniqueness
BPR1J-097 Hydrochloride is unique due to its novel sulfonamide pharmacophore, which provides potent FLT3-inhibitory activity and favorable pharmacokinetic properties. It has shown significant anti-tumor activity in preclinical models, making it a promising candidate for further development .
Properties
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S.ClH/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24;/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDSJHUJUNLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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